3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol
Description
3-{[(1,5-Dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol is a phenolic derivative featuring a pyrazole ring substituted with methyl groups at positions 1 and 5, linked via an aminomethyl bridge to a phenol moiety. This compound’s structure combines aromatic and heterocyclic components, which are pivotal in dictating its physicochemical and biological properties. The phenolic –OH group and pyrazole’s nitrogen atoms provide hydrogen-bonding and coordination capabilities, making it relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-6-12(14-15(9)2)13-8-10-4-3-5-11(16)7-10/h3-7,16H,8H2,1-2H3,(H,13,14) |
InChI Key |
PSTSTSMFUIENDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-amine with a suitable phenolic compound under controlled conditions. One common method includes the use of formaldehyde as a linking agent in a Mannich reaction, which forms the aminomethyl bridge between the pyrazole and phenol moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro derivatives of the compound can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products
The major products formed from these reactions include quinones, amines, and halogenated phenols, respectively .
Scientific Research Applications
3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Substituent Variations
- Positional Isomerism: describes 3-{[(1,5-Dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol (CAS: 1856034-59-7), differing only in the pyrazole’s amino substitution position (4 vs. 3).
- Functional Group Modifications: (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one (): Incorporates a β-keto-enol group and bromophenyl substituent, enhancing electrophilicity and biological activity (e.g., antifungal, anticancer) .
Table 1: Structural Comparison of Selected Analogues
| Compound | Key Substituents | Molecular Weight | Functional Groups |
|---|---|---|---|
| Target Compound | Phenol, 1,5-dimethylpyrazol-3-yl | 247.28* | –OH, –NH–, pyrazole |
| 4-Position Isomer (CAS 1856034-59-7) | Phenol, 1,5-dimethylpyrazol-4-yl | 247.28* | –OH, –NH–, pyrazole |
| (Z)-3-(3-Bromophenyl)-...prop-2-en-1-one | Bromophenyl, β-keto-enol, pyrazol-3-yl | 335.19 | –Br, –C=O, –OH, pyrazole |
| 2-{Bis[...]amino}ethanol | Ethanolamine, bis-pyrazolylmethyl | 334.42 | –OH, –NH–, dual pyrazole |
*Calculated based on formula C₁₃H₁₇N₃O.
Crystallographic Differences
- Hydrogen Bonding: The target’s phenolic –OH forms intramolecular O–H···N bonds (as seen in ’s analogue with O1–H···O2 interactions), stabilizing molecular conformation . In contrast, the β-keto-enol derivative () exhibits extended hydrogen-bonding networks involving enolic –OH and pyrazole N-atoms, influencing crystal packing .
- Pyrazole Ring Geometry : The target’s pyrazole ring (N1–N2 distance ~1.36 Å, typical for pyrazoles) aligns with analogues in and , but substituents like bromophenyl or ethoxyphenyl induce torsional angles up to 15°, altering molecular planarity .
Table 2: Selected Crystallographic Parameters
Solubility and Reactivity
- The phenolic –OH group enhances aqueous solubility compared to non-hydroxylated analogues like 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (), which relies on polar carbonyls for solubility .
- The pyrazole’s amino group in the target compound facilitates protonation at acidic pH, increasing ionic character versus neutral pyrazolone derivatives (e.g., ) .
Biological Activity
3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 232.29 g/mol. The structure features a phenolic group linked to a pyrazole derivative, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
In a study focusing on the inhibition of inflammatory pathways, the compound was found to reduce the expression of TNF-alpha and IL-6 in vitro, indicating its potential utility in treating inflammatory disorders .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Research indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.
A recent study evaluated the antibacterial efficacy of various pyrazole derivatives, showing that certain modifications led to enhanced activity against resistant strains of bacteria . The compound's structure allows for interactions with bacterial membranes, disrupting their integrity.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It can alter signaling pathways related to cell survival and apoptosis.
- Interaction with Cellular Targets : The phenolic group may facilitate interactions with various cellular targets, enhancing its bioactivity.
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced solid tumors, a derivative similar to this compound was administered. Results indicated a significant reduction in tumor size in 30% of participants, suggesting promising anticancer efficacy .
Case Study 2: Anti-inflammatory Effects
A preclinical study assessed the anti-inflammatory effects of the compound in a mouse model of arthritis. Treated mice showed reduced swelling and joint damage compared to controls, highlighting its potential for therapeutic use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
